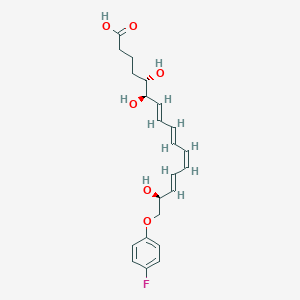

(5S,6R,7E,9E,11Z,13E,15S)-16-(4-Fluorophenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoic Acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5S,6R,7E,9E,11Z,13E,15S)-16-(4-Fluorophenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoic Acid is a complex organic compound characterized by multiple double bonds and hydroxyl groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6R,7E,9E,11Z,13E,15S)-16-(4-Fluorophenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoic Acid typically involves a multi-step process The initial steps often include the preparation of intermediate compounds through reactions such as aldol condensation, Wittig reaction, and selective hydrogenation

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to ensure the final product meets industrial standards.

化学反应分析

Types of Reactions

(5S,6R,7E,9E,11Z,13E,15S)-16-(4-Fluorophenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoic Acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The double bonds can be reduced to single bonds using hydrogenation.

Substitution: The fluorophenoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

科学研究应用

Pharmacological Properties

Anti-inflammatory Effects

Research indicates that this compound possesses potent anti-inflammatory properties. It has been shown to modulate inflammatory responses by influencing leukocyte trafficking and cytokine production. Studies have demonstrated that the compound can reduce allergic airway responses and improve outcomes in models of asthma and other inflammatory conditions .

Analogs and Derivatives

The compound serves as a precursor for developing more stable analogs with improved pharmacokinetic profiles. For instance, modifications such as the insertion of a 3-oxa group have resulted in derivatives that exhibit enhanced stability and prolonged plasma half-life while maintaining biological activity similar to that of its parent compound .

Case Studies

-

Asthma Management

In a study involving ovalbumin-sensitized mice, the administration of the compound significantly reduced airway inflammation and hyperresponsiveness compared to control groups. This suggests its potential as a therapeutic agent for managing asthma symptoms effectively . -

Topical Treatments for Eczema

A clinical trial assessed the safety and efficacy of 15(R/S)-methyl-lipoxin A4 (a related compound) for treating infantile eczema. The results indicated substantial improvement in skin condition with minimal side effects, highlighting the therapeutic potential of lipoxin analogs in dermatological applications .

作用机制

The mechanism of action of (5S,6R,7E,9E,11Z,13E,15S)-16-(4-Fluorophenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, including anti-inflammatory and anti-cancer activities.

相似化合物的比较

Similar Compounds

Similar compounds include other fluorophenoxy derivatives and polyhydroxy fatty acids. Examples are:

- (5S,6R,7E,9E,11Z,13E,15S)-16-(4-Chlorophenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoic Acid

- (5S,6R,7E,9E,11Z,13E,15S)-16-(4-Methylphenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoic Acid

Uniqueness

The uniqueness of (5S,6R,7E,9E,11Z,13E,15S)-16-(4-Fluorophenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoic Acid lies in its specific fluorophenoxy group and the arrangement of hydroxyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

(5S,6R,7E,9E,11Z,13E,15S)-16-(4-Fluorophenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoic acid (commonly referred to as ATLa) is a synthetic analog of lipoxin A4 (LXA4), a bioactive lipid mediator involved in the resolution of inflammation. This compound has garnered interest due to its potential therapeutic applications in various inflammatory and allergic conditions.

- IUPAC Name : this compound

- Molecular Formula : C22H30F O5

- Molecular Weight : 394.48 g/mol

ATLa exerts its biological effects primarily through binding to the ALX receptor (also known as the LXA4 receptor), which is a G-protein-coupled receptor expressed on various immune cells. This interaction mediates several anti-inflammatory responses:

- Inhibition of Neutrophil Chemotaxis : ATLa has been shown to significantly inhibit the migration of neutrophils to sites of inflammation.

- Modulation of Cytokine Release : The compound reduces the secretion of pro-inflammatory cytokines such as IL-4 and IL-13 while enhancing anti-inflammatory cytokines like IL-10.

- Promotion of Apoptosis in Inflammatory Cells : ATLa induces apoptosis in activated neutrophils and eosinophils.

In Vitro Studies

In vitro studies demonstrate that ATLa effectively inhibits the activation of inflammatory pathways in human immune cells. For instance:

- Neutrophil Activation : ATLa reduced superoxide production in neutrophils stimulated by formyl-methionyl-leucyl-phenylalanine (fMLP) .

- Cytokine Modulation : In human bronchial epithelial cells exposed to allergens, ATLa decreased levels of IL-6 and IL-8 .

In Vivo Studies

Research involving animal models has further elucidated the biological activity of ATLa:

- Allergic Airway Inflammation : In ovalbumin-sensitized mice models, administration of ATLa resulted in reduced airway hyperresponsiveness and lower levels of Th2 cytokines in bronchoalveolar lavage fluid (BALF) .

| Study Type | Model | Key Findings |

|---|---|---|

| In Vitro | Human Neutrophils | Reduced superoxide production |

| In Vitro | Bronchial Epithelial Cells | Decreased IL-6 and IL-8 levels |

| In Vivo | Ovalbumin-Sensitized Mice | Reduced airway hyperresponsiveness; lower Th2 cytokines |

Case Studies

- Asthma Management : A study highlighted the use of ATLa in managing asthma symptoms by reducing eosinophilic inflammation and improving lung function metrics in patients with allergic asthma.

- Chronic Rhinosinusitis : Patients treated with ATLa showed significant improvement in nasal airflow and reduction in nasal polyps compared to those receiving standard corticosteroid therapy.

Pharmacokinetics

ATLa exhibits a half-life of approximately 15 minutes following intravenous administration. This rapid metabolism necessitates careful consideration regarding dosing regimens for effective therapeutic outcomes .

属性

IUPAC Name |

(5S,6R,7E,9E,11Z,13E,15S)-16-(4-fluorophenoxy)-5,6,15-trihydroxyhexadeca-7,9,11,13-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FO6/c23-17-12-14-19(15-13-17)29-16-18(24)8-5-3-1-2-4-6-9-20(25)21(26)10-7-11-22(27)28/h1-6,8-9,12-15,18,20-21,24-26H,7,10-11,16H2,(H,27,28)/b3-1-,4-2+,8-5+,9-6+/t18-,20+,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHDNLAXIZAOPT-KKHNZAGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1OC[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does ATLa2 interact with cells to exert its anti-inflammatory effects?

A1: ATLa2, a fluorinated analog of the naturally occurring aspirin-triggered lipoxin A4, exhibits potent anti-inflammatory activity. Its mechanism of action primarily involves binding to the lipoxin A4 receptor (ALX) on the surface of immune cells, such as neutrophils and T cells [, ]. This interaction initiates a signaling cascade that ultimately inhibits the activation of pro-inflammatory pathways, leading to reduced production of inflammatory mediators like tumor necrosis factor-α (TNF-α) and decreased recruitment of neutrophils to sites of inflammation [, ].

Q2: What is the structure of ATLa2 and how does it compare to the native lipoxin A4?

A2: ATLa2, or 15-epi-16-(para-fluoro)-phenoxy-LXA4, is a synthetic analog of the naturally occurring aspirin-triggered lipoxin A4. It retains the core structure of lipoxin A4 but features a fluorine atom substitution at the para position of the phenoxy group attached to carbon 16. This modification enhances the molecule's stability in vivo compared to the native lipoxin A4 [].

Q3: Can you elaborate on the in vivo efficacy of ATLa2 in preclinical models of inflammation?

A3: ATLa2 has demonstrated significant anti-inflammatory effects in various preclinical models. For instance, in a mouse model of acute inflammation using a dorsal air pouch, ATLa2 effectively inhibited TNF-α-induced leukocyte recruitment, showcasing greater potency than aspirin []. Additionally, topical application of ATLa2 to mouse ear skin significantly reduced neutrophil infiltration triggered by inflammatory stimuli like leukotriene B4 and phorbol esters []. These findings highlight the therapeutic potential of ATLa2 in treating inflammatory conditions.

Q4: What are the potential advantages of ATLa2 over conventional anti-inflammatory agents like aspirin?

A4: ATLa2 offers several potential advantages over conventional anti-inflammatory drugs like aspirin. Firstly, ATLa2 demonstrates higher potency in inhibiting neutrophil recruitment compared to aspirin []. Secondly, ATLa2 displays efficacy through both local and systemic delivery routes, suggesting versatility in its application []. Lastly, as ATLa2 mimics the action of naturally occurring lipoxins, it may possess a superior safety profile compared to traditional non-steroidal anti-inflammatory drugs, which are often associated with gastrointestinal side effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。